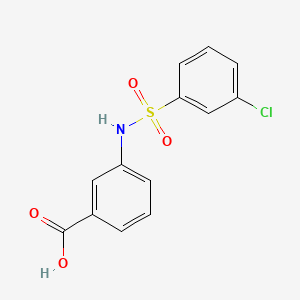

3-(3-Chloro-benzenesulfonylamino)-benzoic acid

Beschreibung

BenchChem offers high-quality 3-(3-Chloro-benzenesulfonylamino)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chloro-benzenesulfonylamino)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-[(3-chlorophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4S/c14-10-4-2-6-12(8-10)20(18,19)15-11-5-1-3-9(7-11)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBOVLPLJFJSRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429123 | |

| Record name | 3-(3-chloro-benzenesulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749884-42-2 | |

| Record name | 3-(3-chloro-benzenesulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Chloro-benzenesulfonylamino)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing detailed insights into its synthesis, characterization, and potential applications.

Introduction and Chemical Identity

3-(3-Chloro-benzenesulfonylamino)-benzoic acid is an organic compound that belongs to the class of sulfonamides. Its structure integrates a benzoic acid moiety with a 3-chlorobenzenesulfonamide group. This combination of functional groups makes it a subject of interest for researchers exploring new therapeutic agents, as both sulfonamides and benzoic acid derivatives are known to exhibit a wide range of biological activities.[1][2][3]

While a specific CAS number for 3-(3-Chloro-benzenesulfonylamino)-benzoic acid is not readily found in major chemical databases, its constituent precursors are well-characterized:

-

3-Aminobenzoic acid: CAS Number 99-05-8

-

3-Chlorobenzenesulfonyl chloride: CAS Number 2888-06-4

The absence of a dedicated CAS number suggests that this compound may be a novel or less-commonly synthesized molecule, offering a unique opportunity for further investigation.

Physicochemical Properties

The predicted physicochemical properties of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid are summarized in the table below. These have been calculated based on its chemical structure.

| Property | Value |

| Molecular Formula | C₁₃H₁₀ClNO₄S |

| Molecular Weight | 311.74 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. |

| Acidity (pKa) | The carboxylic acid proton is expected to be the most acidic, with a pKa similar to other benzoic acids. The sulfonamide proton is also weakly acidic. |

Synthesis of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid

The synthesis of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid is typically achieved through a nucleophilic substitution reaction between 3-aminobenzoic acid and 3-chlorobenzenesulfonyl chloride.[1]

Reaction Scheme

The overall reaction is as follows:

Sources

physical and chemical properties of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid

Abstract

This technical guide provides a comprehensive overview of the core . As a molecule of interest in medicinal chemistry and materials science, understanding its fundamental characteristics is paramount for researchers, scientists, and drug development professionals. This document outlines a proposed synthetic route, predicts its physicochemical and spectroscopic properties based on established chemical principles and data from its constituent moieties, and details the necessary analytical workflows for its characterization. The guide is structured to provide not just data, but also the scientific rationale behind the experimental design and interpretation, reflecting a field-proven approach to small molecule analysis.

Introduction and Molecular Structure

3-(3-Chloro-benzenesulfonylamino)-benzoic acid is an organic compound that integrates three key functional components: a benzoic acid, a sulfonamide linker, and a chlorinated phenyl ring. This unique combination suggests potential applications as a scaffold in drug discovery, leveraging the hydrogen bonding capabilities of the carboxylic acid and sulfonamide groups, and the lipophilic nature of the chlorinated ring. The structural features indicate its classification as an aromatic sulfonamide and a benzoic acid derivative.

-

IUPAC Name: 3-((3-Chlorophenyl)sulfonamido)benzoic acid

-

Molecular Formula: C₁₃H₁₀ClNO₄S

-

Molecular Weight: 327.74 g/mol

-

CAS Number: A specific CAS number for this compound is not prominently available in public databases, suggesting it may be a novel or less-common research chemical.

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly documented, its properties can be reliably predicted based on its structure and well-understood chemical principles. These predictions form a baseline for experimental design.

| Property | Predicted Value / Observation | Rationale and Context |

| Appearance | White to off-white crystalline solid. | Similar aromatic carboxylic acids and sulfonamides, such as 3-chlorobenzoic acid, are stable crystalline solids at room temperature.[1][2] |

| Melting Point | Expected >160 °C | The melting point will be significantly higher than that of 3-chlorobenzoic acid (153-157 °C) due to the increased molecular weight and strong intermolecular hydrogen bonding afforded by both the carboxylic acid dimer formation and the sulfonamide N-H and S=O groups.[2] Experimental determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is required for confirmation. |

| Solubility | Poorly soluble in water; Soluble in aqueous base (e.g., NaOH, NaHCO₃); Soluble in polar organic solvents (e.g., DMSO, DMF, Ethanol, Acetone). | The "like dissolves like" principle suggests low aqueous solubility due to the two aromatic rings.[3] However, the acidic protons on the carboxylic acid and sulfonamide groups will readily deprotonate in basic solutions to form soluble salts. Its polarity makes it suitable for dissolution in polar organic solvents. |

| pKa (Acidity) | pKa₁ ≈ 3.5 - 4.5 (Carboxylic Acid)pKa₂ ≈ 9 - 11 (Sulfonamide) | The carboxylic acid proton is the most acidic, with a pKa value expected to be in a similar range to that of 3-chlorobenzoic acid (pKa 3.82).[4] The sulfonamide proton is also acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group, though it is significantly less acidic than the carboxylic acid proton. |

Synthesis and Purification

The most direct and established method for synthesizing this class of compounds is through the nucleophilic attack of an amine onto a sulfonyl chloride.

Proposed Synthetic Protocol: Schotten-Baumann Reaction

This synthesis involves the reaction of 3-aminobenzoic acid with 3-chlorobenzenesulfonyl chloride in the presence of a base.

Reaction Scheme: 3-Aminobenzoic Acid + 3-Chlorobenzenesulfonyl Chloride → 3-(3-Chloro-benzenesulfonylamino)-benzoic acid

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of 3-aminobenzoic acid in a 1:1 mixture of acetone and water containing 2.5 equivalents of sodium bicarbonate. Stir the mixture at room temperature until a clear solution is obtained.

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve 1.1 equivalents of 3-chlorobenzenesulfonyl chloride in a minimal amount of acetone. Add this solution dropwise to the stirring 3-aminobenzoic acid solution at 0-5 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 9:1 Dichloromethane:Methanol.

-

Workup and Isolation:

-

Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

-

Filter the remaining aqueous solution to remove any insoluble impurities.

-

Cool the clear filtrate in an ice bath and slowly acidify to pH ~2 with 2M HCl.

-

The product, 3-(3-Chloro-benzenesulfonylamino)-benzoic acid, will precipitate as a solid.

-

-

Purification:

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

-

Dry the crude product under vacuum.

-

Further purification can be achieved by recrystallization from an ethanol/water mixture to yield the final product with high purity.[5]

-

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Chemical Reactivity and Stability

-

Acid-Base Chemistry: The molecule possesses two acidic sites, allowing it to react with bases to form carboxylate and sulfonamidate salts.

-

Carboxylic Acid Reactions: The carboxylic acid group can undergo standard transformations, such as esterification with an alcohol under acidic conditions, or conversion to an amide via an activated intermediate (e.g., using a condensing agent like DCC or converting to the acyl chloride with SOCl₂).[5]

-

Stability: The compound is expected to be stable under normal laboratory conditions. The sulfonamide bond is generally robust and resistant to hydrolysis except under harsh acidic or basic conditions. The compound should be stored in a cool, dry place, away from strong oxidizing agents.[2]

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized 3-(3-Chloro-benzenesulfonylamino)-benzoic acid is critical. A multi-technique approach is required for full characterization.

Spectroscopic Data (Predicted)

| Technique | Expected Observations and Interpretations |

| ¹H NMR | Solvent: DMSO-d₆. - ~13.0 ppm (s, 1H): Carboxylic acid proton (broad).- ~10.5 ppm (s, 1H): Sulfonamide N-H proton (broad).- 7.5 - 8.2 ppm (m, 8H): Complex multiplet region corresponding to the 8 protons on the two substituted benzene rings. The specific shifts and coupling patterns would require spectral simulation or experimental acquisition for precise assignment. Protons ortho to the electron-withdrawing groups (COOH, SO₂) will be shifted further downfield.[6] |

| ¹³C NMR | Solvent: DMSO-d₆. - ~167 ppm: Carboxylic acid carbonyl carbon.- 120 - 145 ppm: Aromatic carbons (expect 10 distinct signals due to asymmetry).- The carbon bearing the chlorine atom (C-Cl) and the carbon bearing the sulfonyl group (C-S) would be identifiable within this aromatic region.[6] |

| FT-IR (KBr Pellet) | - 3300-2500 cm⁻¹: Broad O-H stretch from the carboxylic acid.- ~3250 cm⁻¹: N-H stretch from the sulfonamide.- ~1700 cm⁻¹: C=O stretch from the carboxylic acid.- ~1350 & 1160 cm⁻¹: Asymmetric and symmetric S=O stretches from the sulfonyl group.- ~800-600 cm⁻¹: C-Cl stretch. |

| Mass Spectrometry (ESI-) | - [M-H]⁻ Ion: Expected at m/z 326.0.- Isotopic Pattern: A characteristic isotopic peak at m/z 328.0 with ~33% the intensity of the m/z 326.0 peak, confirming the presence of one chlorine atom. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.

-

Method: Reverse-Phase HPLC.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

-

Detection: UV detection at 254 nm.

-

Expected Result: A pure sample should yield a single major peak. The retention time will depend on the specific gradient conditions.

Analytical Workflow Diagram

Caption: Logical workflow for the analytical characterization of the compound.

Potential Applications and Field Insights

Compounds containing the sulfonamide and benzoic acid motifs are prevalent in pharmaceuticals.

-

Drug Development: Sulfonamides are a well-known class of antibacterial drugs and are also found in diuretics, anticonvulsants, and anti-inflammatory agents. The benzoic acid moiety can enhance solubility and provide a key interaction point for receptor binding. This specific molecule could be explored as an inhibitor for various enzymes or as a ligand for nuclear receptors. For instance, analogues of sulfamoyl benzoic acid have been synthesized and tested as specific agonists for lysophosphatidic acid (LPA) receptors.[7][8]

-

Material Science: The rigid structure and hydrogen bonding capabilities could make it a candidate for developing novel polymers or crystalline materials with specific properties.

Safety and Handling

-

Hazard Profile: Based on its components, 3-(3-Chloro-benzenesulfonylamino)-benzoic acid should be handled as a potential irritant to the skin, eyes, and respiratory system.[2]

-

Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

3-(3-Chloro-benzenesulfonylamino)-benzoic acid is a multifaceted molecule whose properties can be reliably predicted, enabling a structured approach to its synthesis and characterization. This guide provides the foundational knowledge required for its preparation via a standard Schotten-Baumann reaction and outlines a comprehensive analytical workflow to confirm its structure and purity. The insights into its predicted physicochemical properties, spectroscopic signatures, and potential applications offer a robust starting point for researchers aiming to incorporate this compound into their drug discovery or materials science programs.

References

- National Center for Biotechnology Information. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PubMed Central.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

-

National Center for Biotechnology Information. (2024). 3-Chlorobenzoic Acid (CID 447). PubChem. Retrieved from [Link]

- Supporting Information. (n.d.). General procedure for the synthesis of carboxylic acids.

-

PrepChem.com. (n.d.). Synthesis of 3-chloro-benzamido. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-chloro-, methyl ester (CAS 2905-65-9). Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Chloro-2-hydroxybenzoic acid | CAS#:1829-32-9. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). 3-Chlorosalicylic acid. PubChem.

-

NIST. (n.d.). Benzoic acid, 3-chloro-. NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Chlorobenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). 4-[(3-fluorophenyl)sulfonylamino]benzoic Acid (CID 972728). PubChem. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Chlorobenzoic Acid (BSC) | CAS No: 535-80-8. Retrieved from [Link]

- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

YouTube. (2021). Synthesis of 3-chlorobenzoic acid. Retrieved from [Link]

-

PubMed. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). 5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid (CID 1069140). PubChem. Retrieved from [Link]

-

PubMed. (1990). Retinobenzoic acids. 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). 4-[3-(3,4-Dichloro-benzenesulfonylamino)-benzoylamino]-benzoic acid (CID 11979264). PubChem. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

GSRS. (n.d.). 3-(CHLOROSULFONYL)BENZOIC ACID. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Chlorobenzoic Acid | CAS No: 535-80-8. Retrieved from [Link]

-

ResearchGate. (2023). 4-(3-Chloroanilino)benzoic acid. Retrieved from [Link]

-

AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

Sources

- 1. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 3-Chlorobenzoic acid | 535-80-8 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoic acid - Wikipedia [en.wikipedia.org]

- 6. 3-Chlorobenzoic acid(535-80-8) 1H NMR [m.chemicalbook.com]

- 7. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid

Abstract: This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid, a sulfonamide-containing benzoic acid derivative. Sulfonamides are a critical class of compounds in medicinal chemistry, known for a wide range of biological activities.[1] This document outlines the synthetic strategy, including mechanistic rationale, a step-by-step experimental procedure, purification techniques, and detailed characterization methods. The protocol is designed for researchers, chemists, and professionals in drug development, offering a reliable and reproducible method for obtaining this valuable chemical building block.

Introduction and Synthetic Rationale

3-(3-Chloro-benzenesulfonylamino)-benzoic acid is an organic compound featuring a sulfonamide linkage between a 3-chlorophenyl group and a 3-aminobenzoic acid moiety. The presence of the sulfonamide group, the carboxylic acid, and the chlorinated aromatic ring makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Benzoic acid and its derivatives have been explored as potential prodrugs and are known to possess antimicrobial properties.[2]

The synthesis described herein follows a classic and robust method for sulfonamide formation: the reaction of an amine with a sulfonyl chloride in the presence of a base. This approach is widely applicable and provides a high yield of the desired product under relatively mild conditions.[3]

Retrosynthetic Analysis

A logical disconnection of the target molecule at the nitrogen-sulfur bond (the sulfonamide linkage) directly identifies the two primary starting materials. This retrosynthetic approach simplifies the synthetic challenge into the coupling of two readily available precursors: 3-aminobenzoic acid and 3-chlorobenzenesulfonyl chloride.

Reaction Scheme

The overall transformation involves the nucleophilic attack of the amino group of 3-aminobenzoic acid on the electrophilic sulfur atom of 3-chlorobenzenesulfonyl chloride. The reaction is facilitated by a base to neutralize the hydrochloric acid byproduct.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, workup, and purification of the target compound.

Materials and Reagents

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted.

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Aminobenzoic acid | 99-05-8 | C₇H₇NO₂ | 137.14 |

| 3-Chlorobenzenesulfonyl chloride | 2905-25-1 | C₆H₄Cl₂O₂S | 211.07 |

| Sodium Carbonate (Anhydrous) | 497-19-8 | Na₂CO₃ | 105.99 |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 |

| Water (Deionized) | 7732-18-5 | H₂O | 18.02 |

| Ethanol | 64-17-5 | C₂H₆O | 46.07 |

Step-by-Step Synthesis Procedure

The following protocol is adapted from general methods for the synthesis of sulfonamide carboxylic acid derivatives.[3]

-

Preparation of the Amine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzoic acid (5.0 g, 36.5 mmol) and sodium carbonate (4.25 g, 40.1 mmol) in 100 mL of deionized water. Stir the mixture at room temperature until all solids have dissolved, forming a clear solution of sodium 3-aminobenzoate.

-

Reaction Setup: Cool the flask in an ice-water bath to 0-5 °C. Vigorous stirring is essential throughout the addition of the sulfonyl chloride.

-

Addition of Sulfonyl Chloride: Add 3-chlorobenzenesulfonyl chloride (8.1 g, 38.3 mmol) to the cooled solution in small portions over a period of 20-30 minutes. Maintain the internal temperature below 10 °C during the addition to control the exothermic reaction.

-

Reaction Progression: After the complete addition of the sulfonyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid).

-

Product Precipitation (Workup): Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully acidify the solution to a pH of approximately 2 by adding concentrated hydrochloric acid dropwise. This step protonates the carboxylate group, causing the desired product to precipitate out of the solution.

-

Isolation: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any remaining inorganic salts and HCl.

-

Drying: Dry the isolated solid under vacuum or in a drying oven at 60-70 °C to a constant weight.

Purification and Structural Characterization

Purification

The crude product can be further purified by recrystallization. A common and effective solvent system is an ethanol-water mixture.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Slowly add hot water to the solution until it becomes slightly turbid.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization

The identity and purity of the final product, 3-(3-Chloro-benzenesulfonylamino)-benzoic acid (MW: 311.74 g/mol ), should be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | δ ~13.0 (s, 1H, -COOH), δ ~10.5 (s, 1H, -SO₂NH-), δ 7.5-8.0 (m, 8H, Ar-H). The precise shifts and coupling patterns will depend on the specific electronic environment of each proton. |

| ¹³C NMR (DMSO-d₆) | δ ~167 (-COOH), δ 125-145 (Ar-C). Signals for 12 unique aromatic carbons are expected. |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1340 & ~1160 (asymmetric and symmetric S=O stretches), ~750 (C-Cl stretch).[4][5] |

| Mass Spec. (ESI-) | m/z: 310.0 [M-H]⁻. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl) should be observable. |

Visualized Workflows and Data

Synthesis and Analysis Workflow

The following diagram illustrates the logical flow of the entire process, from starting materials to the fully characterized final product.

Caption: Experimental workflow for the synthesis of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid.

Reaction Mechanism

The formation of the sulfonamide bond proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center.

Caption: Simplified mechanism for base-mediated sulfonamide formation.

Safety and Handling

-

3-Chlorobenzenesulfonyl chloride: This reagent is corrosive and reacts with water/moisture.[6] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Hydrochloric Acid: Concentrated HCl is highly corrosive and releases toxic fumes. Always handle it in a fume hood with proper PPE.

-

The reaction should be performed in a well-ventilated area. Standard laboratory safety procedures should be followed at all times.

Conclusion

This guide details a robust and efficient method for the synthesis of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid from commercially available starting materials. The protocol involves a straightforward sulfonamide formation reaction followed by a simple acid-base workup and purification by recrystallization. The provided characterization data serves as a benchmark for confirming the successful synthesis of this valuable chemical intermediate, paving the way for its use in further research and development activities.

References

-

PubChem. (n.d.). 3-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Taha, M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 285. Available at: [Link]

-

Wikipedia. (n.d.). 3-Chlorobenzoic acid. Retrieved January 21, 2026, from [Link]

-

Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

-

UCL Discovery. (2019). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. University College London. Retrieved January 21, 2026, from [Link]

-

Chemsrc. (n.d.). 3-Chloro-2-hydroxybenzoic acid. Retrieved January 21, 2026, from [Link]

-

Molport. (n.d.). Compound 3-{[3-(4-chlorobenzene-1-sulfonyl)benzene-1-sulfonyl]amino}benzoic acid. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 3-chloro-. National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]

-

Natalia, D., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Molecules, 27(18), 5881. Available at: [Link]

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

Wang, Z., et al. (2021). 4-(3-Chloroanilino)benzoic acid. IUCrData, 6(11), x210598. Available at: [Link]

-

Davies, T. Q., et al. (2022). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society, 144(40), 18567–18576. Available at: [Link]

- Google Patents. (n.d.). JP2013095703A - Method for preparing chlorosulfonyl benzoyl chloride compound.

- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.

-

ResearchGate. (2016). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Retrieved January 21, 2026, from [Link]

-

Reddit. (2020). Synthesis of 3-aminobenzoic acid from bromobenzene?. r/chemhelp. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 3-chloro- (IR Spectrum). National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 3-Amino-4-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Rasayan Journal of Chemistry. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved January 21, 2026, from [Link]

-

DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). US3681450A - Preparation of p-aminobenzoyl chloride salts.

-

Gonçalves, M. F., et al. (2021). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 14(9), 889. Available at: [Link]

-

Somashekhar, B., & Sonnad, B. (2009). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 14(12), 5262-5271. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzoic acid, 3-chloro- [webbook.nist.gov]

- 6. 3-(クロロスルホニル)安息香酸 95% | Sigma-Aldrich [sigmaaldrich.com]

3-(3-Chloro-benzenesulfonylamino)-benzoic acid solubility

An In-Depth Technical Guide to the Solubility of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid

Authored by: A Senior Application Scientist

Publication Date: January 21, 2026

Abstract

Solubility is a cornerstone of pharmaceutical development, profoundly influencing a compound's bioavailability and therapeutic potential.[1] This guide provides a comprehensive technical framework for understanding, predicting, and determining the solubility of the novel compound 3-(3-Chloro-benzenesulfonylamino)-benzoic acid. While specific experimental data for this molecule is not prevalent in public literature, this document synthesizes foundational chemical principles and established regulatory methodologies to empower researchers, scientists, and drug development professionals. We will delve into the predicted physicochemical properties based on its structure, outline the gold-standard experimental protocols for solubility determination, and discuss the interpretation of this critical data within the context of the Biopharmaceutics Classification System (BCS).

Introduction: The Central Role of Solubility

In the journey from a promising lead compound to a viable therapeutic agent, few physicochemical properties are as critical as solubility. For 3-(3-Chloro-benzenesulfonylamino)-benzoic acid, a molecule possessing a unique combination of aromatic systems, a carboxylic acid group, and a sulfonamide linker, a thorough understanding of its solubility is paramount. Poor aqueous solubility is a leading cause of low bioavailability for orally administered drugs, making its early assessment a crucial step in de-risking a development program.[2]

This guide serves as a definitive resource for approaching the solubility assessment of this compound. It is structured not as a simple data sheet, but as a methodological roadmap. We will first analyze the molecule's structure to predict its behavior, and then detail the rigorous experimental procedures required to generate empirical, high-quality solubility data suitable for regulatory submission and formulation design.

Predicted Physicochemical Profile and Structural Analysis

The solubility of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid is dictated by its molecular structure. The molecule can be deconstructed into three key regions:

-

A Benzoic Acid Moiety: This group is a weak acid and provides a primary site for ionization. Its solubility is therefore expected to be highly dependent on pH.

-

A Sulfonamide Linker: This group can participate in hydrogen bonding.

-

A Chlorinated Benzene Ring: This portion of the molecule is non-polar and hydrophobic.

The interplay between the polar, ionizable carboxylic acid and the hydrophobic aromatic rings suggests that the compound will exhibit poor solubility in neutral or acidic aqueous solutions but will likely be soluble in organic solvents and aqueous bases.[3] This behavior is analogous to its parent compound, benzoic acid, which is known for its low solubility in cold water but high solubility in organic solvents.[4]

| Property | Predicted Value / Characteristic | Rationale / Comment |

| Molecular Formula | C₁₃H₁₀ClNO₄S | Derived from chemical structure. |

| Molecular Weight | 327.74 g/mol | Calculated from the molecular formula. |

| Predicted pKa | ~3.5-4.5 (Carboxylic Acid) | The carboxylic acid is the primary acidic center. Its pKa is expected to be similar to that of 3-chlorobenzoic acid (pKa ~3.82).[5] |

| Predicted LogP | > 3 | The presence of two benzene rings and a chlorine atom suggests significant lipophilicity, likely placing it in the "low solubility" category. |

| General Solubility Prediction | Poorly soluble in water at low pH. Solubility increases significantly at pH > pKa. Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | Based on the "like dissolves like" principle and the presence of both polar, ionizable groups and non-polar aromatic structures.[6] |

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

In drug discovery, two types of solubility are commonly measured: thermodynamic and kinetic.[7]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., pH, temperature) when the system is at equilibrium with an excess of the solid compound. It is the definitive measure used for BCS classification. The shake-flask method is the gold-standard for its determination.[8]

-

Kinetic Solubility: This measurement is often used in high-throughput screening. It measures the concentration of a compound that remains in solution after being added from a concentrated stock (e.g., in DMSO) and subsequently precipitating. Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions or metastable solid forms.[8]

For the formal characterization of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid, determining its thermodynamic solubility is essential.

The Biopharmaceutics Classification System (BCS)

The BCS is a regulatory framework that classifies drugs based on their aqueous solubility and intestinal permeability.[9] This classification is critical as it can be used to justify a waiver of in vivo bioequivalence studies (a "biowaiver").[10]

According to the International Council for Harmonisation (ICH) M9 guideline, a drug is considered "highly soluble" when its highest single therapeutic dose is completely soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[9] The solubility classification is based on the lowest measured solubility within this physiological pH range.[11]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To generate definitive and regulatory-acceptable solubility data for 3-(3-Chloro-benzenesulfonylamino)-benzoic acid, the shake-flask method is required.[12][13] This method ensures that a true equilibrium is reached between the dissolved and solid states of the compound.[8]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Step-by-Step Methodology

Objective: To determine the thermodynamic equilibrium solubility of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid in three different pH buffers at 37 °C.

Materials:

-

3-(3-Chloro-benzenesulfonylamino)-benzoic acid (ensure purity is >98%)

-

pH 1.2 buffer (e.g., 0.1 N HCl or simulated gastric fluid without enzymes)

-

pH 4.5 buffer (e.g., acetate buffer)

-

pH 6.8 buffer (e.g., phosphate buffer)

-

Calibrated pH meter

-

Incubator shaker set to 37 ± 1 °C

-

Microcentrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters)

-

Validated HPLC-UV system for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Prepare the pH 1.2, 4.5, and 6.8 buffers according to pharmacopeial standards. Verify the final pH of each buffer.[11]

-

Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) for HPLC calibration.

-

-

Equilibration:

-

Add an amount of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid to a vial that is known to be in excess of its expected solubility (e.g., 2-5 mg) for each pH buffer. A minimum of three replicate vials should be prepared for each pH condition.[11]

-

Add a precise volume of the respective buffer to each vial (e.g., 1 mL).

-

Securely cap the vials and place them in an incubator shaker set to 37 °C.

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached. A preliminary experiment to determine the time to equilibrium is recommended; typically, 24 to 72 hours is adequate.[9]

-

-

Sample Processing:

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid material.

-

Separate the solid and liquid phases. This is a critical step to avoid artificially inflating the solubility measurement.

-

Option A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). Carefully collect an aliquot of the clear supernatant.

-

Option B (Filtration): Use a syringe to draw up the suspension and pass it through a low-binding 0.22 µm filter into a clean vial. Discard the initial portion of the filtrate to saturate any potential binding sites on the filter.

-

-

-

Quantification:

-

Prepare serial dilutions of the supernatant with a suitable mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

-

Analyze the samples using a validated, stability-indicating HPLC-UV method.

-

Construct a calibration curve using the prepared standard solutions and determine the concentration of the compound in the diluted supernatant samples.

-

-

Data Calculation and Reporting:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor. This value is the thermodynamic solubility at that specific pH.

-

Verify the pH of the saturated solution at the end of the experiment to ensure the buffer capacity was not exceeded.[9]

-

Report the results as an average of the replicates (e.g., in mg/mL or µg/mL) for each pH condition.

-

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear, tabular format. This allows for easy comparison across different conditions and is the standard for reporting in research and regulatory documents.

| Solvent/Medium | pH | Temperature (°C) | Measured Solubility (mg/mL) ± SD |

| Aqueous Buffer | 1.2 | 37 | [Experimental Value] |

| Aqueous Buffer | 4.5 | 37 | [Experimental Value] |

| Aqueous Buffer | 6.8 | 37 | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | [Experimental Value] |

| Ethanol | N/A | 25 | [Experimental Value] |

Interpretation for BCS Classification: To classify the compound, the lowest measured solubility value between pH 1.2 and 6.8 is used. The dose/solubility volume (DSV) is then calculated:

DSV (mL) = [Highest Therapeutic Dose (mg)] / [Lowest Measured Solubility (mg/mL)]

If the DSV is ≤ 250 mL, the compound is classified as highly soluble .[11] If the DSV is > 250 mL, it is classified as poorly soluble . This classification will be a critical guide for all future formulation and development strategies.

Conclusion

While direct, published solubility data for 3-(3-Chloro-benzenesulfonylamino)-benzoic acid is scarce, a robust scientific and regulatory framework exists for its determination. Based on its chemical structure, the compound is predicted to be a poorly soluble weak acid, with its aqueous solubility being highly pH-dependent. The gold-standard shake-flask method provides the definitive means to quantify its thermodynamic solubility across the physiological pH range. The data generated from this protocol is fundamental, providing the necessary insights for BCS classification, guiding formulation development, and ultimately enabling the successful progression of this compound through the drug development pipeline.

References

- Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

-

Dhamrait, A. K. (2016). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Pawar, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]

-

Malla Reddy College of Pharmacy. (2018). BCS Guideline for solubility and Dissolution.pptx. SlideShare. Retrieved from [Link]

-

Ramirez, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 393. Retrieved from [Link]

-

International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. ICH. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. WHO. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Chlorobenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chlorobenzoic Acid. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Chloro-2-hydroxybenzoic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Chlorobenzoic Acid. Retrieved from [Link]

- Zhang, X., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 42(10), 523-528.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. solubility experimental methods.pptx [slideshare.net]

- 3. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. Benzoic acid - Wikipedia [en.wikipedia.org]

- 5. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmatutor.org [pharmatutor.org]

- 9. database.ich.org [database.ich.org]

- 10. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. who.int [who.int]

- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

A Researcher's Guide to the Safety Assessment of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid and Related Novel Compounds

Principle of Hazard Identification by Analogy

In the absence of specific toxicological data for 3-(3-Chloro-benzenesulfonylamino)-benzoic acid, a conservative safety profile must be constructed by examining its constituent chemical motifs: a substituted benzoic acid core, a chlorobenzene group, and a benzenesulfonylamino linker. The primary hazards are likely to stem from the acidic nature of the carboxylic acid group and the irritant properties common to chlorinated aromatic compounds.

Our analysis relies on data from close structural analogues for which comprehensive SDS information is available, primarily 3-Chlorobenzoic acid and other related substituted benzoic acids.

Inferred Hazard Classification

Based on the GHS classifications of its analogues, 3-(3-Chloro-benzenesulfonylamino)-benzoic acid should be handled as a substance with the potential for the following hazards.[1][2][3]

| Hazard Class | Category | GHS Hazard Statement | Basis for Analogy |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Consistently reported for 3-Chlorobenzoic acid and other chloro-substituted benzoic acids.[1][2][3][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | Consistently reported for 3-Chlorobenzoic acid and related compounds.[1][2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | A potential hazard associated with fine, airborne powders of acidic organic compounds.[1][3] |

The signal word "Warning" and the following pictogram are appropriate for labeling purposes based on this inferred profile.[2]

It is crucial to note that while data for carcinogenicity, mutagenicity, or reproductive toxicity is not available or negative for the selected analogues, the absence of evidence is not evidence of absence.[3] The chemical, physical, and toxicological properties of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid have not been thoroughly investigated.

Physicochemical Properties and Safety Implications

The physical state and properties of a compound are intrinsically linked to its exposure risk and handling requirements.

| Property | Value (Analogue: 3-Chlorobenzoic acid) | Safety Implication & Causality |

| Appearance | White solid, crystals, or fluffy powder.[5] | As a solid, the primary route of inadvertent exposure is inhalation of dust or direct contact with skin and eyes. Fluffy or fine powders can become airborne easily during weighing and transfer. |

| Molecular Formula | C₁₃H₁₁ClN₂O₄S | Not directly safety-relevant, but confirms the presence of chlorine and sulfur. |

| Molecular Weight | 326.76 g/mol | A higher molecular weight generally corresponds to lower volatility. |

| Melting Point | 154 °C (309 °F).[6] | The high melting point confirms it is a stable solid at ambient temperatures, reducing the risk of vapor inhalation. |

| Solubility | Poorly soluble in water; soluble in organic solvents.[6] | Low water solubility means spills are less likely to spread rapidly with water but also indicates that decontamination of surfaces may require organic solvents. |

| logP (Octanol-Water Partition Coefficient) | 2.68 - 2.7.[4][5] | A positive logP value suggests a potential for bioaccumulation. It also indicates the substance is more soluble in fats and oils, which can facilitate absorption through the skin. |

Laboratory Risk Assessment and Control Workflow

A systematic risk assessment is mandatory before commencing any work with a novel compound. The following workflow provides a self-validating structure for this process.

Caption: Laboratory Risk Assessment Workflow for Novel Compounds.

Standard Operating Procedures (SOPs)

Adherence to detailed SOPs is the most effective way to mitigate the risks identified.

Engineering Controls

The primary defense against exposure is to control the environment where the compound is handled.

-

Ventilation: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood or a powder containment hood to prevent the inhalation of airborne dust.[7][8]

-

Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][4]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[7] Contaminated gloves should be disposed of immediately.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[1][7]

-

Skin and Body Protection: A lab coat must be worn at all times in the laboratory. Ensure it is fully buttoned.[7]

Handling and Storage Protocol

Handling:

-

Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment.

-

Weighing: Use a low-static weighing dish or weigh paper. Handle the container and spatula carefully to minimize dust generation.

-

Transfer: If transferring the powder to a flask, use a funnel. If making a solution, add the solid to the solvent slowly.

-

Post-Handling: After use, securely close the container. Decontaminate the spatula and work surface.

-

Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][7] Do not store or consume food and drink in the laboratory.[7]

Storage:

-

Store the compound in a tightly sealed container to prevent moisture absorption and contamination.[1][7][9]

-

Keep in a cool, dry, and well-ventilated area designated for chemical storage.[4][7][8]

-

Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[4][10]

Emergency and First Aid Procedures

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

These procedures are based on the predicted hazards of skin, eye, and respiratory irritation.[1]

-

If Inhaled: Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[1][4]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation occurs or persists, get medical advice.[2]

-

In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1]

Accidental Release Measures

The goal is to contain and clean the spill without creating additional exposure hazards.

Caption: Decision Workflow for Solid Chemical Spill Response.

Spill Cleanup Protocol:

-

Control Dust: Do not use a dry brush or create airborne dust. Gently cover the spill with an inert absorbent material.[8]

-

Collect: Carefully sweep or scoop the material into a designated, labeled waste container.[4]

-

Decontaminate: Clean the affected area thoroughly.

-

Disposal: Dispose of the contaminated materials and waste as hazardous chemical waste according to institutional and local regulations.[1] Do not dispose of down the drain.

References

- Sigma-Aldrich Inc. (2023).

- Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-3-sulfamoylbenzoic acid.

- TCI EUROPE N.V. (2024). Safety Data Sheet for 4-Chloro-3-sulfamoylbenzoic Acid.

- Fisher Scientific Company. (2025).

- PubChem. (2026). PubChem Compound Summary for CID 447, 3-Chlorobenzoic Acid.

- Carl ROTH GmbH + Co. KG. Safety Data Sheet for 3-Chlorobenzoic acid ≥98 %.

- US Safety. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.

- VelocityEHS. (2015). Benzoic Acid – Uses and Safety.

- ResearchGate. (2024).

- Carl ROTH GmbH + Co. KG.

- JustLong. (2024).

- Wikipedia. (2023). 3-Chlorobenzoic acid.

- CloudSDS. (n.d.). Benzoic Acid Hazards and How to Manage Them.

- New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Benzoic Acid.

Sources

- 1. fishersci.com [fishersci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. carlroth.com [carlroth.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]

- 8. ehs.com [ehs.com]

- 9. justlonghealth.com [justlonghealth.com]

- 10. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]

biological activity of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid

An In-depth Technical Guide to the Anticipated Biological Activity of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid

Introduction

3-(3-Chloro-benzenesulfonylamino)-benzoic acid is a synthetic organic compound characterized by three key structural features: a benzoic acid moiety, a sulfonamide linkage, and a chlorinated benzene ring. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its constituent functional groups are prevalent in a wide array of pharmacologically active agents. The benzenesulfonamide scaffold, in particular, is a cornerstone in medicinal chemistry, recognized for its role in a variety of therapeutic agents.[1] This guide, therefore, synthesizes information from structurally related compounds to project the likely biological activities of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid and to provide a comprehensive framework for its investigation.

This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of potential therapeutic applications and the experimental methodologies required to validate them.

Predicted Biological Activities and Mechanisms of Action

The unique chemical architecture of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid suggests several potential biological activities, primarily centered around enzyme inhibition and anticancer effects.

Anticancer Activity

Benzenesulfonamide derivatives have demonstrated significant potential as anticancer agents.[2][3] The proposed mechanisms often involve the inhibition of enzymes crucial for tumor growth and proliferation.

-

Carbonic Anhydrase (CA) Inhibition: Many benzenesulfonamides are potent inhibitors of carbonic anhydrases, particularly isoforms like CA IX that are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[2] The sulfonamide group can coordinate with the zinc ion in the active site of these enzymes, leading to their inhibition.[1]

-

Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition: Substituted 3-(phenylamino)benzoic acids, which are structurally analogous to the target molecule, have been identified as potent and selective inhibitors of AKR1C3.[4][5] This enzyme is implicated in the progression of castrate-resistant prostate cancer by promoting the synthesis of androgens within the tumor.[4][5] The benzoic acid moiety and the overall structure of the target compound make AKR1C3 a highly probable target.

-

Induction of Apoptosis and Cell Cycle Arrest: Novel benzenesulfonate scaffolds have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cell lines.[6] These effects are critical for halting the uncontrolled proliferation of cancer cells.

Enzyme Inhibition

Beyond its role in cancer, the benzenesulfonamide moiety is a versatile inhibitor of various enzymes.

-

Acetylcholinesterase (AChE), α-Glycosidase, and Glutathione S-transferase (GST) Inhibition: Studies have shown that benzenesulfonamide derivatives can inhibit these enzymes, suggesting potential applications in neurodegenerative diseases, diabetes, and detoxification processes, respectively.[7]

-

Histone Deacetylase (HDAC) Inhibition: Benzoic acid derivatives are known to inhibit HDACs, which are key regulators of gene expression and are implicated in cancer.[8] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes.

Antimicrobial Activity

The sulfonamide class of drugs has a long history as antibacterial agents. While newer generations of antibiotics have largely replaced them for systemic use, the potential for novel sulfonamides to exhibit antimicrobial activity remains. Some hydrazide-hydrazone derivatives containing a benzoic acid moiety have shown antituberculosis activity.

Proposed Experimental Investigation

To validate the predicted biological activities of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid, a systematic experimental approach is necessary. The following protocols outline key in vitro assays.

Workflow for Investigating Biological Activity

The following diagram illustrates a logical workflow for the initial screening and characterization of the compound's biological activities.

Caption: Proposed workflow for the biological evaluation of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid.

Detailed Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid in DMSO. Dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Principle: This assay measures the inhibition of the esterase activity of CA IX, using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA IX produces p-nitrophenol, which can be detected spectrophotometrically at 400 nm.

Protocol:

-

Reagent Preparation: Prepare a solution of recombinant human CA IX, the substrate p-NPA, and the test compound in a suitable buffer (e.g., Tris-HCl).

-

Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the CA IX enzyme solution. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate Reaction: Add the p-NPA substrate to initiate the reaction.

-

Absorbance Measurement: Monitor the increase in absorbance at 400 nm over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the percentage of inhibition for each compound concentration relative to the uninhibited control. Calculate the IC50 value as described for the MTT assay.

Hypothetical Data Presentation

The following tables present hypothetical data that could be obtained from the proposed experiments.

Table 1: In Vitro Cytotoxicity of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | 15.2 |

| A549 | Lung | 28.7 |

| PC-3 | Prostate | 9.8 |

| HCT-116 | Colon | 21.5 |

Table 2: Enzyme Inhibitory Activity of 3-(3-Chloro-benzenesulfonylamino)-benzoic acid

| Enzyme Target | IC50 (nM) |

| Carbonic Anhydrase IX | 50.3 |

| Carbonic Anhydrase II | 850.1 |

| AKR1C3 | 120.6 |

| Acetylcholinesterase | >10,000 |

Potential Signaling Pathway Involvement

Based on its predicted activity as a CA IX and AKR1C3 inhibitor, 3-(3-Chloro-benzenesulfonylamino)-benzoic acid could modulate key signaling pathways involved in cancer progression.

Caption: Hypothetical signaling pathways modulated by 3-(3-Chloro-benzenesulfonylamino)-benzoic acid.

Conclusion

While direct experimental evidence for the is pending, a strong theoretical framework based on its chemical structure and the extensive literature on related benzenesulfonamide and benzoic acid derivatives suggests significant potential as an anticancer and enzyme inhibitory agent. The proposed experimental workflows provide a clear path for the systematic evaluation of these activities. Further investigation into this compound and its analogs could lead to the development of novel therapeutic agents.

References

- Benzenesulfonamide: Synthetic Applications & Bioactive Derivative Development. (2026). [Source not available for direct linking]

- Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. [Source not available for direct linking]

- biological activity of benzenesulfonamide derivatives. (n.d.). Benchchem. [Source not available for direct linking]

- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). [Source not available for direct linking]

- Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. (n.d.). Taylor & Francis. [Source not available for direct linking]

- Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). (n.d.). PubMed. [Source not available for direct linking]

- Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). (n.d.). PMC - NIH. [Source not available for direct linking]

- Synthesis of 3-chloro-benzamido. (n.d.). PrepChem.com. [Source not available for direct linking]

- Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (n.d.). PMC - NIH. [Source not available for direct linking]

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Source not available for direct linking]

- Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. (n.d.). Der Pharma Chemica. [Source not available for direct linking]

- Anticancer activity of RM-3-22: a TAZQ-based hydroxamic acid derivative targeting NSCLC in vitro and in vivo. (n.d.). Frontiers. [Source not available for direct linking]

- Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. (2021). NIH. [Source not available for direct linking]

- Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. (2017). PMC - NIH. [Source not available for direct linking]

- Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. (n.d.). PubMed. [Source not available for direct linking]

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (n.d.). Rasayan Journal of Chemistry. [Source not available for direct linking]

- Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. (n.d.). PMC - PubMed Central. [Source not available for direct linking]

- Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (n.d.). MDPI. [Source not available for direct linking]

- 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors. (2023). MDPI. [Source not available for direct linking]

- (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. (2025). ResearchGate. [Source not available for direct linking]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzenesulfonamide: Synthetic Applications & Bioactive Derivative Development_Chemicalbook [chemicalbook.com]

- 3. longdom.org [longdom.org]

- 4. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(3-Chloro-benzenesulfonylamino)-benzoic Acid Derivatives for Drug Discovery Professionals

Introduction: A Scaffold of Therapeutic Promise

The confluence of a benzoic acid moiety and a sulfonamide linkage has given rise to a plethora of biologically active molecules. Within this chemical space, the 3-(3-chloro-benzenesulfonylamino)-benzoic acid scaffold presents a unique combination of structural features that make it a compelling starting point for the design of novel therapeutic agents. The benzoic acid group offers a key site for interaction with biological targets, often acting as a hydrogen bond donor and acceptor, while the sulfonamide group, a well-established pharmacophore, is known to interact with a variety of enzymes. The presence of a chloro-substituent on the benzenesulfonyl ring further modulates the electronic and lipophilic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.

This technical guide will delve into the intricacies of this promising scaffold, providing a detailed exploration of its synthesis, characterization, potential biological activities, and the nuanced structure-activity relationships that govern its therapeutic potential.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of 3-(3-chloro-benzenesulfonylamino)-benzoic acid and its derivatives is a critical first step in exploring their therapeutic potential. The core scaffold can be reliably synthesized through the reaction of 3-aminobenzoic acid with 3-chlorobenzenesulfonyl chloride.

General Synthesis Workflow

The synthetic strategy hinges on the nucleophilic attack of the amino group of 3-aminobenzoic acid on the sulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of 3-(3-Chloro-benzenesulfonylamino)-benzoic Acid

This protocol provides a step-by-step methodology for the synthesis of the core compound.

Materials:

-

3-Aminobenzoic acid

-

3-Chlorobenzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (1N)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolution of Amine: In a round-bottom flask, dissolve 3-aminobenzoic acid (1.0 equivalent) in dichloromethane.

-

Addition of Base: To the stirred solution, add pyridine (1.2 equivalents) to act as an acid scavenger.

-

Addition of Sulfonyl Chloride: Slowly add 3-chlorobenzenesulfonyl chloride (1.1 equivalents) to the reaction mixture at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, wash the organic layer with 1N HCl to remove excess pyridine, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure 3-(3-chloro-benzenesulfonylamino)-benzoic acid.

Characterization of 3-(3-Chloro-benzenesulfonylamino)-benzoic Acid and Its Derivatives

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic techniques is typically employed.

| Property | Value |

| Molecular Formula | C₁₃H₁₀ClNO₄S |

| Molecular Weight | 311.74 g/mol |

| Appearance | Off-white to white solid |

| CAS Number | 749884-42-2 |

| Table 1: Physicochemical Properties of 3-((3-chlorophenyl)sulfonamido)benzoic acid[1] |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure. The ¹H NMR spectrum of 3-chlorobenzoic acid, a potential precursor, shows characteristic aromatic proton signals.[2][3][4][5] The final product would exhibit additional signals corresponding to the sulfonamide N-H proton and the protons of the second aromatic ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The IR spectrum of 3-chlorobenzoic acid displays a strong carbonyl (C=O) stretch and a broad O-H stretch characteristic of a carboxylic acid.[6][7][8][9] The sulfonamide group in the final product will show characteristic S=O stretching bands.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound. The mass spectrum of 3-chlorobenzoic acid shows a molecular ion peak corresponding to its molecular weight.[10]

Potential Biological Activities and Therapeutic Targets

Derivatives of the 3-(3-chloro-benzenesulfonylamino)-benzoic acid scaffold have the potential to exhibit a wide range of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.

Anti-inflammatory Activity

Many benzenesulfonamide derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[11][12][13][14]

Caption: Potential mechanism of anti-inflammatory action.

Anticancer Activity

Sulfonamide-containing compounds have been investigated as anticancer agents, with some derivatives showing inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors.[15][16] Furthermore, some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), which are promising targets for cancer therapy.[17][18]

Other Potential Activities

The structural features of this scaffold also suggest potential for other biological activities, including:

-

Antimicrobial Activity: Sulfonamides are a well-known class of antibiotics.[19]

-

Enzyme Inhibition: The scaffold can be modified to target a variety of other enzymes, such as kinases and proteases.[20]

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is paramount for optimizing the potency and selectivity of drug candidates. For the 3-(3-chloro-benzenesulfonylamino)-benzoic acid scaffold, modifications at several key positions can be explored.

Caption: Key modification points for SAR studies.

-

Substituents on the Benzoic Acid Ring: The position and nature of substituents on the benzoic acid ring can significantly impact activity. For example, hydroxyl groups can introduce hydrogen bonding interactions, while hydrophobic groups can enhance binding to lipophilic pockets.[21][22][23]

-

Modification of the Carboxylic Acid Group: The carboxylic acid can be converted to esters or amides to modulate solubility, cell permeability, and target engagement.

-

Substituents on the Benzenesulfonyl Ring: Altering the position or nature of the chloro substituent, or introducing other groups, can fine-tune the electronic properties and steric profile of the molecule.

-

Modification of the Sulfonamide Linker: N-alkylation of the sulfonamide can impact its hydrogen bonding capacity and overall conformation.

Key Experimental Protocols for In Vitro Evaluation

A battery of in vitro assays is essential to profile the biological activity of newly synthesized derivatives.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This assay is used to determine the inhibitory activity of the compounds against carbonic anhydrase isoforms.

Principle: This is a stopped-flow CO₂ hydrase assay that measures the inhibition of the enzyme-catalyzed hydration of CO₂.

Procedure:

-

Enzyme and Compound Preparation: Prepare solutions of the target carbonic anhydrase isoform and the test compounds at various concentrations.

-

Assay Buffer: Use a suitable buffer (e.g., Tris-HCl) containing a pH indicator.

-

Measurement: In a stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with a CO₂-saturated solution.

-